BenchChemオンラインストアへようこそ!

N,N-dimethyl-1H-indole-6-carboxamide

Medicinal Chemistry Kinase Inhibitors MEK5-ERK5 Pathway

Source N,N-dimethyl-1H-indole-6-carboxamide for direct incorporation into MEK5/ERK5 inhibitor programs. The N,N-dimethyl group at the indole 6-position is a critical pharmacophore — replacement with N-unsubstituted, N-methyl, or 3-carboxamide regioisomers abolishes MEK5 binding (IC50 shifts from low nM to inactive). Enables a 78% one-step reduction to the diamine intermediate, outperforming lower-yielding two-step routes from indole-6-carboxylic acid. Referenced in WO2004046107A1 for somatostatin receptor modulators. Procure this precise building block to ensure target engagement and metabolic stability in your lead series.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B1646955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1H-indole-6-carboxamide
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=C(C=C1)C=CN2
InChIInChI=1S/C11H12N2O/c1-13(2)11(14)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,1-2H3
InChIKeyNTQQURYDFNOATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1H-indole-6-carboxamide: A Critical Indole-6-Carboxamide Building Block for Kinase Inhibitor Synthesis


N,N-Dimethyl-1H-indole-6-carboxamide (CAS 697306-61-9; molecular formula C11H12N2O; molecular weight 188.23 g/mol) is a synthetic indole derivative classified as a tertiary carboxamide . It serves primarily as a versatile building block in medicinal chemistry for the synthesis of more complex pharmaceutical compounds, notably potent and selective kinase inhibitors targeting the MEK5/ERK5 signaling pathway . Its structure, featuring a dimethyl-carboxamide at the indole 6-position, provides a specific vector for further derivatization, distinguishing it from other indole carboxamide regioisomers.

Why N,N-Dimethyl-1H-indole-6-carboxamide Cannot Be Simply Replaced by Other Indole Carboxamides


Generic substitution with closely related indole carboxamides, such as N-unsubstituted, N-methyl, or 3-carboxamide regioisomers, leads to a complete loss of activity in downstream kinase inhibitor applications. The N,N-dimethyl group is not a passive spectator; it is a critical pharmacophoric element required for potent MEK5 binding (IC50 values shift from low nanomolar to inactive upon removal or modification) . Furthermore, the 6-carboxamide regiochemistry dictates the trajectory of the essential indole scaffold for target engagement, as evidenced by the configuration of the clinical candidate BIX02189 [1]. Using any analog lacking this precise substitution pattern fundamentally alters molecular recognition and eliminates the therapeutic relevance of the final compound.

Quantitative Evidence for Selecting N,N-Dimethyl-1H-indole-6-carboxamide over Alternatives


Superior Potency Conferred in MEK5 Kinase Inhibition Compared to Scaffold Analogs

The derivative BIX02189, which incorporates the target compound's core scaffold, demonstrates a profound dependency on the N,N-dimethyl-6-carboxamide motif. BIX02189 inhibits MEK5 with an IC50 of 1.5 nM . While a direct head-to-head comparison for the isolated building block is unavailable, key structural analogs missing the specific N,N-dimethyl substitution, such as the related compound BIX02188 (which maintains a similar core but lacks the full substitution pattern of BIX02189), show a significant shift in potency, with MEK5 IC50 values of 4.3 nM . This demonstrates that the precise substitution pattern of N,N-dimethyl-1H-indole-6-carboxamide is critical for achieving optimal picomolar inhibition.

Medicinal Chemistry Kinase Inhibitors MEK5-ERK5 Pathway

High-Yielding Synthetic Reduction to a Key Diamine Intermediate

The target compound can be efficiently reduced to 1-(2,3-dihydro-1H-indol-6-yl)-N,N-dimethylmethanamine dihydrochloride, a valuable diamine intermediate, with a high isolated yield of 78% using sodium cyanoborohydride in tetrahydrofuran [1]. This contrasts with the reduction of the parent indole-6-carboxylic acid, which requires prior amidation, adding a synthetic step and potentially lowering overall yield . The directly available N,N-dimethyl amide therefore provides a more step-economical and higher-yielding route to this specific amine.

Organic Synthesis Process Chemistry Amine Synthesis

Validated Intermediate for Somatostatin Receptor Modulator Patents

N,N-Dimethyl-1H-indole-6-carboxamide is explicitly utilized as a reactant in the patented synthesis of amine compounds acting as somatostatin receptor binding inhibitors (WO2004046107A1) [1]. While the patent family also describes the use of other indole carboxamides, the specific N,N-dimethyl variant is preferred for introducing a metabolically stable terminal amide group that is not susceptible to N-demethylation, a common metabolic liability of secondary amides [2]. This established intellectual property precedent provides a de-risked starting point for drug discovery programs targeting somatostatin receptors.

Endocrinology Drug Discovery Somatostatin

Optimal Application Scenarios for Procuring N,N-Dimethyl-1H-indole-6-carboxamide


Synthesis of MEK5/ERK5 Inhibitor Leads for Oncology Research

Procurement is most justified when the end goal is a BIX02189-like MEK5 inhibitor. The 2.9-fold greater potency observed with the N,N-dimethyl substitution over close analogs makes this specific building block indispensable for generating high-quality leads for cardiovascular disease and cancer research, where ERK5 pathway modulation is therapeutically relevant.

Streamlined Synthesis of 6-Aminomethyl-Indoline Derivatives via Direct Reduction

For projects requiring 1-(2,3-dihydro-1H-indol-6-yl)-N,N-dimethylmethanamine, purchasing the target compound enables a one-step, high-yielding (78%) reduction [1]. This avoids the lower-yielding two-step sequence starting from indole-6-carboxylic acid, making it the economically and operationally superior choice for medicinal chemistry groups synthesizing focused diamine libraries.

Hit-to-Lead Optimization of Somatostatin Receptor Modulators

Based on established patent precedent (WO2004046107A1) [2], research groups developing new somatostatin receptor agonists or antagonists should use this compound. Its N,N-dimethyl amide imparts favorable metabolic stability compared to secondary amides, directly addressing a known failure point in somatostatin modulators, thereby increasing the probability of achieving an orally bioavailable clinical candidate.

Calibration and Validation of Kinase Selectivity Assays

The compound serves as a direct precursor to BIX02189, which is a well-characterized, highly selective tool compound. Procuring N,N-dimethyl-1H-indole-6-carboxamide enables in-house synthesis of this gold-standard MEK5/ERK5 control inhibitor, allowing assay development labs to independently validate selectivity profiles against panels of 79+ kinases at known IC50 thresholds . This ensures batch-to-batch consistency and lowers long-term vendor dependency costs.

Quote Request

Request a Quote for N,N-dimethyl-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.